tert-butyl N-[3-methyl-3-(1,2-thiazole-5-carbonylamino)butyl]carbamate
Description
tert-Butyl N-[3-methyl-3-(1,2-thiazole-5-carbonylamino)butyl]carbamate: is a synthetic organic compound that features a tert-butyl carbamate group attached to a thiazole ring
Properties
IUPAC Name |
tert-butyl N-[3-methyl-3-(1,2-thiazole-5-carbonylamino)butyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3S/c1-13(2,3)20-12(19)15-9-7-14(4,5)17-11(18)10-6-8-16-21-10/h6,8H,7,9H2,1-5H3,(H,15,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRUMPOPNIGTIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C)(C)NC(=O)C1=CC=NS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-methyl-3-(1,2-thiazole-5-carbonylamino)butyl]carbamate typically involves multiple stepsThe reaction conditions often involve the use of reagents such as tert-butyl chloroformate and amines under controlled temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts and solvents to facilitate the reactions, followed by purification steps such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[3-methyl-3-(1,2-thiazole-5-carbonylamino)butyl]carbamate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[3-methyl-3-(1,2-thiazole-5-carbonylamino)butyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel materials and catalysts .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or anticancer properties, making it a candidate for drug development .
Medicine
In medicine, the compound is explored for its therapeutic potential. It may be used in the design of new pharmaceuticals targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl N-[3-methyl-3-(1,2-thiazole-5-carbonylamino)butyl]carbamate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The carbamate group may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2-aminoethyl)carbamate
- N-tert-Butylmethylamine
- tert-Butyl carbamate
Uniqueness
tert-Butyl N-[3-methyl-3-(1,2-thiazole-5-carbonylamino)butyl]carbamate is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. This differentiates it from other carbamate compounds that lack this heterocyclic structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
